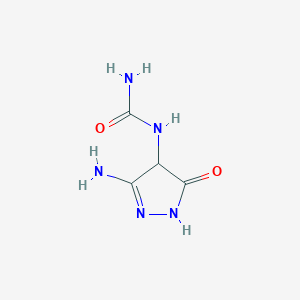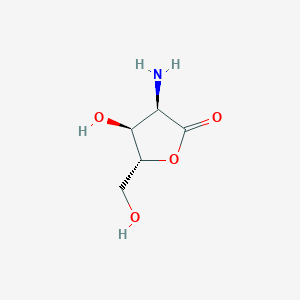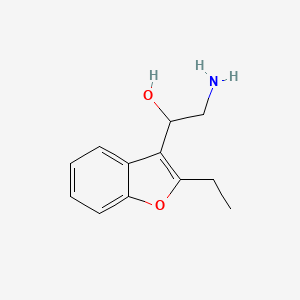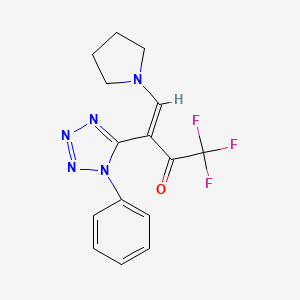
1-(3-Imino-5-oxopyrazolidin-4-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Imino-5-oxopyrazolidin-4-yl)urea is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a pyrazolidinone ring, which is a five-membered ring containing nitrogen and oxygen atoms. The imino and urea functional groups further contribute to its reactivity and potential utility in different chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Imino-5-oxopyrazolidin-4-yl)urea typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with isocyanates or carbamates. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the cyclization process .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Imino-5-oxopyrazolidin-4-yl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the imino group, potentially leading to the formation of amine derivatives.
Substitution: The presence of reactive functional groups allows for substitution reactions, where different substituents can be introduced into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products.
Applications De Recherche Scientifique
1-(3-Imino-5-oxopyrazolidin-4-yl)urea has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1-(3-Imino-5-oxopyrazolidin-4-yl)urea involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, the compound has been shown to inhibit certain enzymes and disrupt cellular processes essential for cancer cell survival . The exact molecular targets and pathways can vary depending on the specific derivative and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Amino-5-oxopyrazolidin-4-yl)urea: This compound is similar in structure but has an amino group instead of an imino group.
1,2-Diaryl-3-oxopyrazolidin-4-carboxamides: These compounds share the pyrazolidinone core but have different substituents, leading to varied biological activities.
Uniqueness
1-(3-Imino-5-oxopyrazolidin-4-yl)urea is unique due to its specific functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its demonstrated biological activity make it a valuable compound in scientific research.
Propriétés
Formule moléculaire |
C4H7N5O2 |
|---|---|
Poids moléculaire |
157.13 g/mol |
Nom IUPAC |
(3-amino-5-oxo-1,4-dihydropyrazol-4-yl)urea |
InChI |
InChI=1S/C4H7N5O2/c5-2-1(7-4(6)11)3(10)9-8-2/h1H,(H2,5,8)(H,9,10)(H3,6,7,11) |
Clé InChI |
SHJPQLTWAGSUDR-UHFFFAOYSA-N |
SMILES canonique |
C1(C(=NNC1=O)N)NC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl (R)-5-(2-amino-3-methoxy-3-oxopropyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B12865073.png)




![4-Methylbenzo[d]oxazole-2-carbonitrile](/img/structure/B12865092.png)

![4-(Chloromethyl)benzo[d]oxazol-2-amine](/img/structure/B12865102.png)
![2-(4-Allyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(2-fluoro-phenyl)-acetamide](/img/structure/B12865117.png)


![2,3-Dimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline-10,11-diol](/img/structure/B12865124.png)

